2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
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Overview
Description
“2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide” is a chemical compound with the empirical formula C11H10ClN3O3S2 . Its molecular weight is 331.80 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as amide, thiazole, and sulfamoyl groups . The compound has a chlorine atom attached to one of its carbon atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 77.7±0.4 cm3 . The compound has 6 hydrogen bond acceptors and 2 hydrogen bond donors . It has 5 freely rotating bonds . The polar surface area of the compound is 125 Å2 . The polarizability is 30.8±0.5 10-24 cm3 . The surface tension is 80.7±3.0 dyne/cm . The molar volume is 205.7±3.0 cm3 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of thiazolo and pyrimidine derivatives has been a subject of interest due to their potential biological activities and applications in material science. For example, the synthesis of thiazolo[5,4-d]pyrimidines involves reactions with aromatic aldehydes, acetic anhydride, and various other reagents to form compounds with potential pharmaceutical applications (El-Dean, 1992). Such synthetic pathways highlight the versatility of thiazole and pyrimidine cores in generating structurally diverse compounds.
Antimicrobial and Anticancer Activities
Several studies have focused on the antimicrobial and anticancer properties of thiazole and pyrimidine derivatives. For instance, new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety have been synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting promising activities (Gouda et al., 2010). Additionally, novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (Rahmouni et al., 2016).
Material Science Applications
Compounds similar to "2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide" may also find applications in material science, particularly in the synthesis of polyamides and polyimides with specific properties. For instance, aromatic polyamides and polyimides based on specific diamines have been synthesized for their solubility and thermal stability, which are critical parameters in material science applications (Yang & Lin, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they have significant molecular and cellular effects .
properties
IUPAC Name |
2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S2/c16-13-12(2-1-7-17-13)14(21)19-10-3-5-11(6-4-10)25(22,23)20-15-18-8-9-24-15/h1-9H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMWVORBZCFBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
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